
Spectroscopic Analysis of 4-Propyl-4-heptanol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Propyl-4-heptanol

Cat. No.: B1594163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

tertiary alcohol, 4-Propyl-4-heptanol. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document outlines the spectral data obtained from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), including detailed experimental protocols and data analysis.

Compound Information
Compound Name: 4-Propyl-4-heptanol

Chemical Formula: C₁₀H₂₂O

Molecular Weight: 158.28 g/mol [1]

CAS Number: 2198-72-3[1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Due to the absence of publicly available experimental peak assignments, the
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following data is based on spectral prediction and serves as an illustrative guide.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and

their neighboring environments. The symmetrical nature of 4-propyl-4-heptanol simplifies its

¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for 4-Propyl-4-heptanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.42 Triplet 6H -CH₂-CH₃

~1.38 - 1.25 Multiplet 12H -CH₂-CH₂-CH₃

~1.20 Singlet 1H -OH

~0.90 Triplet 3H -CH₂-CH₂-CH₃

Note: Predicted values can vary. The hydroxyl (-OH) proton's chemical shift is highly dependent

on concentration and solvent.

A typical experimental setup for acquiring a ¹H NMR spectrum of 4-propyl-4-heptanol would

involve the following:

Instrument: 300 MHz NMR Spectrometer (e.g., Bruker AC-300)[1][3]

Solvent: Deuterated Chloroform (CDCl₃)[3]

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm[3]

Temperature: 297K[3]

Procedure: A small amount of the 4-propyl-4-heptanol sample is dissolved in CDCl₃ in an

NMR tube. The spectrum is acquired after tuning and shimming the spectrometer to ensure a

homogeneous magnetic field.
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¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a

molecule.

Table 2: Predicted ¹³C NMR Data for 4-Propyl-4-heptanol

Chemical Shift (δ) ppm Assignment

~75.0 C-OH (C4)

~40.0 CH₂-C-OH (C3, C5)

~17.0 CH₂-CH₂-CH₃

~14.5 -CH₃

The ¹³C NMR spectrum is typically acquired under the following conditions:

Instrument: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency)

Solvent: Deuterated Chloroform (CDCl₃)

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm. The CDCl₃ solvent peak at ~77

ppm can also be used as a secondary reference.

Mode: Proton-decoupled mode to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-Propyl-4-heptanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Strong, Broad O-H stretch (alcohol)

2955, 2925, 2855 Strong C-H stretch (alkane)

~1465 Medium C-H bend (methylene)

~1375 Medium C-H bend (methyl)

~1140 Strong C-O stretch (tertiary alcohol)

Data interpreted from the NIST gas-phase IR spectrum.[4]

The provided data is based on a gas-phase spectrum.

Instrument: HP-GC/MS/IRD[4]

State: Gas[4]

Procedure: The sample is introduced into the gas chromatograph (GC) for separation and

then passed into an infrared detector (IRD) where the gas-phase IR spectrum is measured.

Alternatively, for a liquid sample, a drop can be placed between two salt plates (NaCl or KBr)

to create a thin film (neat).

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized

molecules and their fragments. This information is used to determine the molecular weight and

deduce the structure of the compound.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-Propyl-4-
heptanol
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m/z Relative Intensity (%)
Possible Fragment
Assignment

115 100 [M - C₃H₇]⁺

57 85 [C₄H₉]⁺

43 80 [C₃H₇]⁺

73 75 [C₄H₉O]⁺

41 65 [C₃H₅]⁺

29 60 [C₂H₅]⁺

Note: The molecular ion peak (M⁺) at m/z 158 is expected to be weak or absent for a tertiary

alcohol due to facile fragmentation.

Ionization Method: Electron Ionization (EI)[2]

Procedure: In the ion source of the mass spectrometer, the 4-propyl-4-heptanol sample is

bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize

and fragment. The resulting positively charged ions are then accelerated, separated by their

mass-to-charge ratio in a mass analyzer, and detected.

Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 4-Propyl-4-heptanol.
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Workflow for Spectroscopic Analysis of 4-Propyl-4-heptanol
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Caption: Workflow for the spectroscopic analysis of 4-Propyl-4-heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Propyl-4-heptanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2198723&Mask=200
https://spectrabase.com/spectrum/9OYP9z62jG
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2198723&Mask=80
https://www.benchchem.com/product/b1594163#spectral-data-for-4-propyl-4-heptanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1594163#spectral-data-for-4-propyl-4-heptanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1594163#spectral-data-for-4-propyl-4-heptanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1594163#spectral-data-for-4-propyl-4-heptanol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

